molecular formula C10H13F3N2S B2910258 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1566835-01-5

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine

Cat. No.: B2910258
CAS No.: 1566835-01-5
M. Wt: 250.28
InChI Key: WGCRIVRYJBMPGZ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a chemical compound featuring the 1,3-thiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its diverse pharmaceutical applications . The compound is composed of a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, which is substituted at the C-4 position by a [3-(trifluoromethyl)cyclohexyl] group and at the C-2 position by an amine group. Its molecular formula is C 10 H 13 F 3 N 2 S. The 2-aminothiazole core is a common structure in drug discovery, found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Specifically, derivatives of 2-aminothiazole have been identified as promising anti-tubercular agents with excellent activity against Mycobacterium tuberculosis , achieving sub-micromolar minimum inhibitory concentrations (MIC) in phenotypic screening assays . Structure-Activity Relationship (SAR) studies indicate that the C-2 and C-4 positions of the thiazole ring are key for modulating biological activity and selectivity . The incorporation of a lipophilic cyclohexyl group at C-4 and a metabolically stable trifluoromethyl group aligns with strategies to optimize the drug-like properties of lead compounds. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is exclusively for use by qualified professionals in laboratory settings.

Properties

IUPAC Name

4-[3-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIVRYJBMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a trifluoromethyl group. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a cyclohexyl precursor. The thiazole ring can be synthesized separately and then coupled with the cyclohexyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring may also play a role in the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Below is a detailed comparison of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine with structurally related analogs:

Structural Features and Substituent Effects
Compound Name Substituents on Thiazole Core Key Structural Features Molecular Formula Molecular Weight (g/mol)
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine Cyclohexyl (-C₆H₁₁) with -CF₃ at C3 Aliphatic cyclohexyl group; -CF₃ enhances lipophilicity C₁₀H₁₃F₃N₂S 250.28
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl; 3-chloro-2-methylphenyl Aromatic substituents; halogenated for bioactivity C₁₆H₁₂ClFN₂S 334.80
4-(3-Methoxyphenyl)thiazol-2-amine 3-Methoxyphenyl Electron-donating methoxy group; planar aromatic ring C₁₀H₁₀N₂OS 206.26
5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine Benzyl with 3-Cl, 4-F substituents Bulky benzyl group; halogenated for target interactions C₁₀H₇ClFN₂S 256.69
5-(Trifluoromethyl)-1,3-thiazol-2-amine hydrochloride -CF₃ directly on thiazole ring -CF₃ at C5; smaller molecular footprint C₄H₄F₃N₂S·HCl 220.61

Key Observations :

  • The cyclohexyl-CF₃ group in the target compound introduces conformational flexibility and increased lipophilicity compared to rigid aromatic substituents (e.g., fluorophenyl in ).
  • Halogenated analogs (e.g., ) prioritize halogen bonding for antimicrobial or anti-inflammatory activity, while methoxy groups () may enhance solubility but reduce metabolic stability.
  • Direct -CF₃ substitution on the thiazole ring () reduces steric bulk but limits spatial interactions compared to the cyclohexyl-CF₃ moiety.
Physicochemical Properties
Property 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-(3-Methoxyphenyl)thiazol-2-amine
Melting Point Not reported Not reported Not reported
LogP (Predicted) ~3.5 (high lipophilicity) ~4.2 (due to halogenated aryl groups) ~2.8 (methoxy reduces lipophilicity)
Solubility Likely low aqueous solubility Low (hydrophobic substituents) Moderate (methoxy enhances polarity)

Spectroscopic Data :

  • NMR : Aryl-substituted thiazol-2-amines (e.g., ) show characteristic δ 7.0–7.6 ppm for aromatic protons and δ 5.5–6.0 ppm for NH₂. The target compound’s cyclohexyl protons would appear at δ 1.0–2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 250.28 (target) vs. 334.80 () confirm structural differences .

Hypothetical Activity of Target Compound :

  • Enhanced lipophilicity could favor antimicrobial or anticancer applications, but empirical validation is needed.

Biological Activity

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a unique compound characterized by a trifluoromethyl group, a cyclohexyl ring, and a thiazole ring. This structure imparts distinctive chemical properties that are of significant interest in medicinal chemistry, particularly for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is C10H13F3N2SC_{10}H_{13}F_3N_2S, with a molecular weight of 250.29 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to proteins, potentially modulating their activity. The thiazole moiety may also contribute to its biological effects by participating in interactions with cellular components.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the thiazole ring can enhance antibacterial activity against various pathogens. In vitro assays have demonstrated that compounds similar to 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine possess significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. A recent study evaluated a series of thiazole-based compounds for their efficacy against different cancer cell lines. The results indicated that compounds with similar structures to 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine exhibited promising cytotoxicity against breast cancer (MDA-MB-231), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines . The mechanism appears to involve the inhibition of matrix metalloproteinases (MMPs), which are critical for tumor metastasis.

Case Studies

  • Antimalarial Activity : A study focused on thiazole analogs demonstrated their potential as antimalarial agents against Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that specific modifications could significantly enhance potency while maintaining low cytotoxicity in mammalian cells .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties. Compounds derived from thiazole showed effective inhibition of Leishmania infantum, with significant ultrastructural changes observed in treated parasites .

Data Summary

The following table summarizes key findings related to the biological activities of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine and its analogs:

Activity Target Effectiveness Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
AnticancerMDA-MB-231 (breast cancer)IC50 = 0.004 μM
SK-Hep-1 (liver cancer)Moderate activity
AntimalarialPlasmodium falciparumHigh potency
LeishmanicidalLeishmania infantumEffective inhibition

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